



"HPLC method development for 6-Aminosulmazole quantification"

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Compound of Interest		
Compound Name:	6-Aminosulmazole	
Cat. No.:	B145331	Get Quote

Application Note:

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 6-Aminosulmazole

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of **6-Aminosulmazole**. The method utilizes a C18 column with UV detection, providing a reliable and efficient analytical procedure suitable for research, quality control, and drug development applications. The protocol outlined herein has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4]

Introduction

6-Aminosulmazole is a primary aromatic amine of interest in pharmaceutical research. Accurate and precise quantification is crucial for its development and quality control. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of pharmaceutical compounds. This document provides a detailed protocol for a validated RP-HPLC method for the determination of **6-Aminosulmazole**. The



method is based on established principles for the analysis of aromatic amines and has been tailored for this specific compound.[5][6][7]

Experimental

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector is suitable.
- Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is recommended.[5][6]
- Solvents: HPLC grade acetonitrile, methanol, and water are required.
- Reagents: Analytical grade phosphoric acid and 6-Aminosulmazole reference standard are necessary.

Chromatographic Conditions

The separation is achieved using an isocratic elution on a C18 column. The mobile phase composition and other chromatographic parameters are summarized in the table below.

Parameter	Condition	
Column	C18, 250 mm x 4.6 mm, 5 µm	
Mobile Phase	Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)	
Flow Rate	1.0 mL/min	
Injection Volume	20 μL	
Column Temperature	30°C	
Detection Wavelength	254 nm	
Run Time	10 minutes	



Preparation of Solutions

- Standard Stock Solution (100 μg/mL): Accurately weigh 10 mg of **6-Aminosulmazole** reference standard and dissolve it in 100 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 μg/mL to 50 μg/mL.
- Sample Preparation: Dissolve the sample containing 6-Aminosulmazole in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[1][2][3] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). [4][8]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo solution, and a solution spiked with **6-Aminosulmazole**. The absence of interfering peaks at the retention time of **6-Aminosulmazole** in the blank and placebo chromatograms demonstrates the specificity of the method.

Linearity

Linearity was assessed by injecting six different concentrations of **6-Aminosulmazole** (e.g., 5, 10, 20, 30, 40, 50 μ g/mL) in triplicate. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.

Accuracy

Accuracy was determined by the percent recovery method. A known amount of **6- Aminosulmazole** was spiked into a placebo mixture at three different concentration levels



(e.g., 80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[8]

- Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.
- Intermediate Precision: The repeatability assay was performed on a different day by a
 different analyst to assess inter-day variability. The results are expressed as the relative
 standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:

- LOD = $3.3 \times (\sigma / S)$
- LOQ = $10 \times (\sigma / S)$ where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Results and Data Presentation

The following tables summarize the hypothetical data obtained during the method validation.

Table 1: Linearity Data



Concentration (µg/mL)	Mean Peak Area (n=3)
5	152345
10	305123
20	610567
30	915890
40	1221456
50	1526789
Regression Equation	y = 30450x + 1234
Correlation Coefficient (r²)	0.9998

Table 2: Accuracy (Recovery) Data

Spiked Level	Amount Spiked (µg/mL)	Amount Recovered (μg/mL)	% Recovery
80%	24	23.8	99.2%
100%	30	30.2	100.7%
120%	36	35.8	99.4%
Mean Recovery	99.8%		

Table 3: Precision Data

Precision Type	%RSD (n=6)
Repeatability (Intra-day)	0.85%
Intermediate Precision (Inter-day)	1.25%

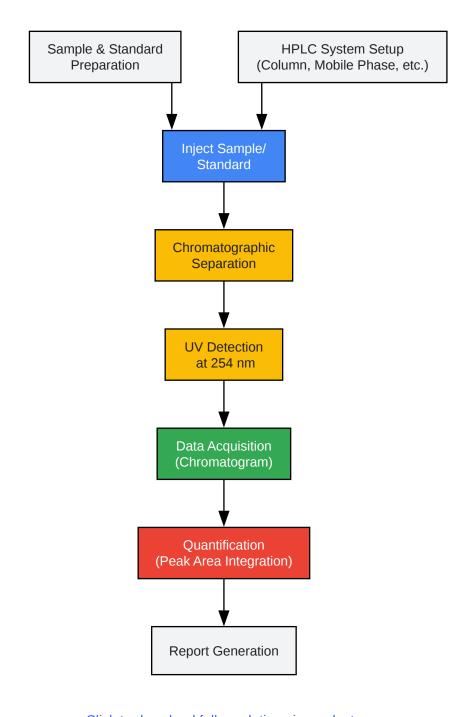
Table 4: Summary of Method Validation Parameters



Parameter	Result	Acceptance Criteria
Linearity (r²)	0.9998	≥ 0.999
Accuracy (% Recovery)	99.8%	98.0% - 102.0%
Precision (%RSD)	< 1.5%	≤ 2.0%
LOD	0.1 μg/mL	-
LOQ	0.3 μg/mL	-

Diagrams

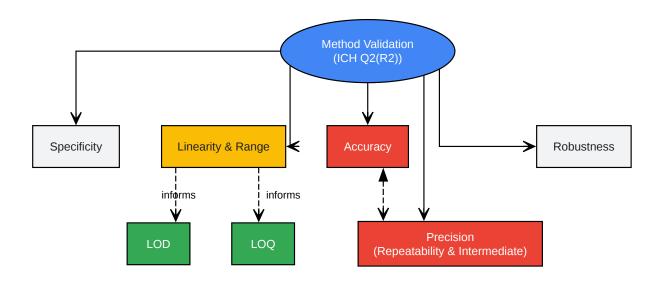




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Caption: Experimental workflow for **6-Aminosulmazole** quantification.





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Caption: Logical relationship of key HPLC method validation parameters.

Conclusion

The described RP-HPLC method is rapid, simple, and reliable for the quantification of **6- Aminosulmazole**. The validation results confirm that the method is accurate, precise, linear, and specific over the analyzed concentration range. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting for the analysis of **6-Aminosulmazole**.

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